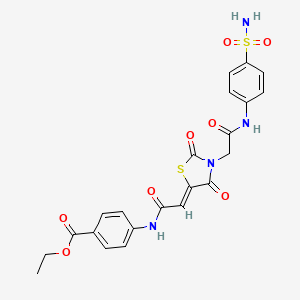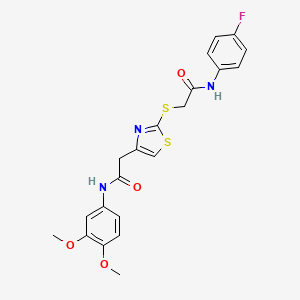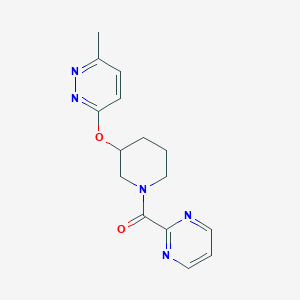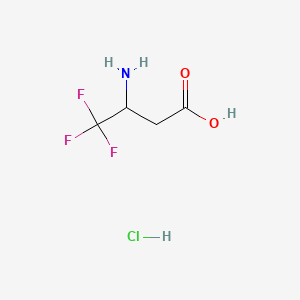
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C10H12BrClN2O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position by a carbamate group and at the 5th and 2nd positions by bromine and chlorine atoms, respectively .Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.57 . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Oxidation and Degradation Studies
- Oxidation of Methyl tert-Butyl Ether (MTBE) by Ozonation : A study explored the oxidation of MTBE by conventional ozonation and advanced oxidation processes, identifying major degradation products and measuring the rate constants for these reactions. This research could provide insights into the oxidative behaviors of similar tert-butyl and carbamate compounds (Acero et al., 2001).
Synthetic Applications
- Synthesis of 2-Amido Substituted Furan : Research on the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamates, highlights synthetic routes that may be applicable or adaptable to similar compounds (Padwa et al., 2003).
Metabolism and Toxicity Studies
- Metabolism of tert-Butylphenyl Carbamates in Insects and Mice : A study focused on the metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate, providing insights into how tert-butyl carbamates are metabolized and could potentially inform research on similar compounds (Douch & Smith, 1971).
Structural and Crystallography Studies
- Isomorphous Crystal Structures Involving Carbamates : Research into the crystal structures of tert-butyl carbamate derivatives offers insights into the structural characteristics of such compounds, which could be relevant for understanding the physical and chemical properties of related molecules (Baillargeon et al., 2017).
Environmental Impact and Phytoremediation
- Uptake, Metabolism, and Toxicity of MTBE in Weeping Willows : This study investigates the phytoremediation potential for MTBE, providing a basis for understanding how tert-butyl compounds interact with plants and their potential for environmental cleanup (Yu & Gu, 2006).
Green Chemistry Applications
- Oxidation Reactions under Solvent-Free Conditions : Research introducing a green catalytic system for the oxidation of benzylic methylenes and primary amines highlights environmentally friendly approaches to chemical transformations that may apply to similar tert-butyl and carbamate compounds (Zhang et al., 2009).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it is advised to call a poison center or doctor if you feel unwell .
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGGKOOUAKEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)


![{[4-(3-chloro-4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2728483.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)
![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)
![N-[3-[2-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2728491.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)


![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)